Vertebral Fracture Risk Reduction: Eldecalcitol vs. Alfacalcidol in a 3-Year Phase III Randomized Trial
In a 3-year, randomized, double-blind, active-comparator superiority trial of daily oral 0.75 μg eldecalcitol versus 1.0 μg alfacalcidol in 1,054 osteoporotic patients (NCT00144456), eldecalcitol reduced incident vertebral fractures from 17.5% to 13.4% (hazard ratio 0.74; pre-defined 90% CI, 0.56–0.97) — a 26% relative risk reduction [1]. Wrist fractures were reduced by 71% (1.1 vs. 3.6%; hazard ratio 0.29; 95% CI, 0.11–0.77) [1]. Both endpoints reached statistical significance, establishing fracture risk reduction as a procurement-relevant differentiator over alfacalcidol.
| Evidence Dimension | Incident vertebral fracture rate at 36 months |
|---|---|
| Target Compound Data | 13.4% (eldecalcitol 0.75 μg/day) |
| Comparator Or Baseline | 17.5% (alfacalcidol 1.0 μg/day) |
| Quantified Difference | Absolute risk reduction 4.1%; hazard ratio 0.74 (90% CI, 0.56–0.97); ~26% relative risk reduction |
| Conditions | Randomized, double-blind, active-comparator Phase III trial; 1,054 patients; 3-year treatment; 400 IU/day vitamin D3 supplementation if 25(OH)D <50 nmol/L |
Why This Matters
Vertebral fracture is the cardinal clinical endpoint for osteoporosis therapy; a 26% relative risk reduction over the established active comparator alfacalcidol provides Level I evidence for prioritizing eldecalcitol procurement in any osteoporosis clinical trial or treatment protocol.
- [1] Matsumoto T, Ito M, Hayashi Y, Hirota T, Tanigawara Y, Sone T, Fukunaga M, Shiraki M, Nakamura T. A new active vitamin D3 analog, eldecalcitol, prevents the risk of osteoporotic fractures — a randomized, active comparator, double-blind study. Bone. 2011;49(4):605-612. View Source
